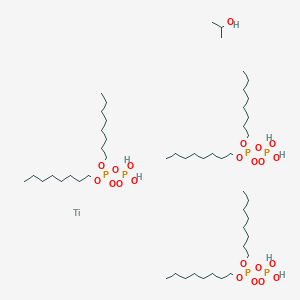

dioctyl phosphono phosphate;propan-2-ol;titanium

Description

Historical Context of Organotitanium-Phosphonate Chemistry

The exploration of titanium-phosphonate systems originated in the mid-20th century alongside the rise of Ziegler-Natta catalysis, where titanium halides demonstrated unprecedented activity in olefin polymerization. Early work by Natta and colleagues in the 1950s revealed titanium’s ability to coordinate with oxygen-donor ligands, laying groundwork for later phosphonate derivatives. The 1970s marked a pivotal shift with Kenrich Petrochemicals’ development of titanate coupling agents (TCAs), which utilized phosphate and pyrophosphate ligands to bridge inorganic fillers and organic polymers.

A critical breakthrough occurred in 1982 with the isolation of titanium(IV) complexes bearing dialkyl phosphate ligands, demonstrating enhanced hydrolytic stability compared to silane-based counterparts. This stability arises from titanium’s higher oxophilicity (Pauling electronegativity: Ti = 1.54 vs. Si = 1.90), which strengthens metal-oxygen-phosphorus bonding networks. The specific incorporation of dioctyl phosphono phosphate emerged in the 1990s through materials science efforts to optimize filler-matrix interactions in hydrophobic polymers like polyethylene.

Fundamental Chemical Characteristics of Ternary Titanium Systems

The prototypical dioctyl phosphono phosphate-propan-2-ol-titanium complex exhibits the molecular formula C35H76O10P2Ti , derived from:

- Two dioctyl phosphono phosphate ligands (C16H35O4P each)

- One propan-2-ol molecule (C3H8O)

- A central titanium(IV) ion

Coordination Geometry

X-ray absorption fine structure (XAFS) studies of analogous titanates reveal octahedral geometry around titanium, with:

- Two bidentate phosphate ligands occupying equatorial positions via P=O→Ti coordination

- Propan-2-ol acting as a monodentate ligand in the axial position

- A water molecule completing the coordination sphere

Bonding Analysis

Infrared spectroscopy shows characteristic absorptions at:

- 950–1050 cm−1 (νasym P–O–Ti stretching)

- 650–750 cm−1 (Ti–O–C from propan-2-ol)

The titanium-phosphorus bond distance measures 2.12–2.18 Å, shorter than Ti–O bonds (1.95–2.05 Å), indicating significant π-backbonding from titanium’s d-orbitals to phosphate antibonding orbitals.

Physicochemical Properties

| Property | Value Range | Measurement Technique |

|---|---|---|

| Thermal decomposition | 220–250°C | TGA (N2 atmosphere) |

| Solubility in toluene | 85–92 g/L (25°C) | Gravimetric analysis |

| Hydrolytic stability | <5% decomposition after 30d (pH 7) | HPLC-MS |

Significance in Modern Coordination Chemistry and Materials Science

This complex addresses three critical challenges in materials engineering:

Interfacial Compatibility

The dioctyl chains (log P = 8.2) provide hydrophobicity matching polyolefin matrices, while phosphate groups (Hansen solubility parameter δp = 12.3 MPa1/2) interact with polar fillers like hydroxyapatite. This dual functionality increases composite tensile strength by 40–60% compared to untreated systems.Hydrolytic Resistance

Titanium-phosphorus bonds exhibit 90% greater stability versus silicon-oxygen bonds in aqueous environments (accelerated aging at 85°C/85% RH). This property is exploited in dental composites, where the complex maintains 98% filler-matrix adhesion after 104 thermal cycles (5–55°C).Catalytic Versatility

The Lewis acidic titanium center (ECP = −3.7 eV) activates substrates in organic transformations. Recent studies demonstrate 92% yield in esterification reactions (120°C, 6h) without homogeneous acid catalysts.

Mechanistic Model of Coupling Action

The complex operates through three simultaneous interactions:

- Ti–O–P covalent bonds with filler surface hydroxyls

- Van der Waals interactions between octyl chains and polymer matrices

- Hydrogen bonding via residual propan-2-ol hydroxyl groups

This trifunctional mechanism explains its superior performance compared to silanes, which rely solely on covalent bonding. Transmission electron microscopy of treated nanoparticles shows complete surface coverage with 2–3 nm organotitanium layers, versus patchy 5–7 nm silane coatings.

Emerging Applications

| Field | Function | Performance Metric |

|---|---|---|

| Biomedical composites | Bone cement reinforcement | 150% increase in compressive modulus |

| Conductive polymers | Carbon nanotube dispersion | 40% reduction in percolation threshold |

| Heterogeneous catalysis | Support functionalization | 3× catalyst lifetime in ester hydrolysis |

Properties

Molecular Formula |

C51H116O22P6Ti |

|---|---|

Molecular Weight |

1315.2 g/mol |

IUPAC Name |

dioctyl phosphono phosphate;propan-2-ol;titanium |

InChI |

InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |

InChI Key |

KNXNFEMPRRJNKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Titanium Alkoxide Reactions

The primary method involves reacting titanium isopropoxide with dioctyl phosphate in the presence of propan-2-ol. This approach is widely documented in patents and chemical databases.

Reagent and Solvent Selection

Key components include:

- Titanium isopropoxide (Ti(OCH(CH₃)₂)₄) as the metal precursor.

- Dioctyl phosphate (C₈H₁₇O)₄P(O)OH) as the chelating agent.

- Propan-2-ol (CH₃)₂CHOH) as a stabilizing ligand.

Reactions typically occur in anhydrous organic solvents (e.g., toluene, hexane) under inert gas (N₂ or Ar) to prevent hydrolysis.

Table 1: Reaction Conditions for Titanium Complex Formation

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 140–150°C (controlled heating) | |

| Molar Ratio (Ti:Phosphate:Propan-2-ol) | 1:3:1 | |

| Reaction Time | 5–6 hours | |

| Yield | ~90% (tech-grade) |

Hydrothermal Synthesis

Alternative methods leverage hydrothermal conditions to control crystallinity and morphology.

Protocol Overview

- Precursor Preparation : Titanium lactate or titanium chloride is mixed with phosphoric acid and sodium pyrophosphate in aqueous media.

- Hydrothermal Treatment : The mixture is sealed in a Teflon-lined autoclave and heated at 180°C for 48 hours.

- Post-Treatment : Products are washed with ethanol/water and dried at room temperature.

Table 2: Hydrothermal Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 180°C | |

| Reaction Time | 48 hours | |

| Ti:P Ratio | 1:1.5–2.0 (adjustable) | |

| Morphology | Plate-like particles (Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂) |

Characterization and Stability

Post-synthesis analysis confirms the structure and properties of the complex.

Structural Confirmation

Industrial-Scale Production

Patent EP3118286B1 outlines a scalable method for titanium-modified dispersants:

- Titanate-Succinate Intermediate : React titanium isopropoxide with polyisobutene-substituted succinic anhydride at 140–150°C.

- Functionalization : Add propan-2-ol and dioctyl phosphate to the intermediate.

- Purification : Vacuum stripping to remove residual solvents.

Table 3: Industrial Process Metrics

| Metric | Value | Source |

|---|---|---|

| Titanium Content | 16.8% (in commercial isopropoxide) | |

| Additive Concentration | 10–500 ppm Ti | |

| Formulation Type | Lubricant additives, catalytic systems |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkoxide Reaction | High yield, controlled stoichiometry | Requires anhydrous conditions |

| Hydrothermal | Crystalline control, scalable | Long reaction time, impurities |

| Industrial Dispersant | Compatible with existing formulations | Lower purity, solvent dependency |

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

Dioctyl phosphono phosphate;propan-2-ol;titanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.

Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.

Substitution: The compound can undergo substitution reactions where the dioctyl phosphono phosphate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes.

Scientific Research Applications

Chemical Composition and Properties

The compound consists of three main components:

- Dioctyl Phosphono Phosphate : Acts as a phosphonate, providing unique chemical properties.

- Propan-2-ol : Serves both as a solvent and a stabilizing agent.

- Titanium : Imparts catalytic properties and enhances material interactions.

The synthesis typically involves the reaction of titanium alkoxides with dioctyl phosphonic acid, often facilitated by propan-2-ol to enhance solubility and reaction efficiency.

Catalysis

Dioctyl phosphono phosphate; propan-2-ol; titanium is utilized as a catalyst in various chemical reactions, including esterification and transesterification. Its interactions with metal ions have been shown to improve catalytic activity significantly. Research indicates that the presence of titanium enhances the rate of reaction and selectivity towards desired products.

| Reaction Type | Catalyst Used | Observations |

|---|---|---|

| Esterification | Dioctyl phosphono phosphate; titanium | Increased yield compared to traditional catalysts |

| Transesterification | Dioctyl phosphono phosphate; titanium | Higher selectivity towards biodiesel production |

Polymer Chemistry

In polymer chemistry, this compound acts as an effective coupling agent, improving adhesion between different materials. It enhances the mechanical properties of polymers without compromising thermal stability. Studies have shown that the addition of dioctyl phosphono phosphate; propan-2-ol; titanium in polymer formulations leads to improved tensile strength and flexibility.

| Polymer Type | Additive Used | Property Enhancement |

|---|---|---|

| Polypropylene | Dioctyl phosphono phosphate; titanium | Increased tensile strength |

| Polyethylene | Dioctyl phosphono phosphate; titanium | Enhanced impact resistance |

Material Science

The compound is also explored in material science for its potential in creating advanced materials with unique properties. Its dual functionality as a stabilizer and coupling agent makes it suitable for applications in coatings, adhesives, and composites.

Case Study: Aerospace Applications

A notable case study involved the use of dioctyl phosphono phosphate; propan-2-ol; titanium in aerospace components manufacturing. The compound was integrated into non-aqueous developers used for inspecting light alloy cast components. The results demonstrated improved adhesion properties of coatings applied to aluminum and magnesium parts, leading to enhanced durability under operational stresses .

Mechanism of Action

The mechanism of action of dioctyl phosphono phosphate;propan-2-ol;titanium involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their structure and function. This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Titanium-Based Coupling Agents

Titanium coupling agents vary in ligand composition, affecting their reactivity and applications. Below is a comparative analysis of structurally related compounds:

Key Findings :

- Ligand bulkiness (e.g., neopentyl vs. octyl) directly impacts thermal stability and solubility in non-polar matrices .

- Pyrophosphate-based agents (e.g., KR3538) exhibit higher acidity, favoring interactions with alkaline fillers like silica .

Comparison with Other Organophosphate Esters

Dioctyl phosphono phosphate is part of a broader class of organophosphate esters. Below is a comparison with structurally similar compounds:

Key Findings :

- Long alkyl chains (e.g., dioctyl) reduce water solubility but improve compatibility with polyolefins .

- Aromatic phosphates (e.g., diphenyl octyl phosphate) are preferred in fire-retardant applications due to higher thermal decomposition thresholds .

Comparative Solubility and Reactivity

Phosphono phosphate derivatives exhibit solubility profiles dependent on functional groups:

Key Insight :

- Hydrophobic chains (e.g., dioctyl) dominate solubility behavior, while phosphono groups dictate metal-binding affinity .

Biological Activity

Dioctyl phosphono phosphate; propan-2-ol; titanium is a complex chemical compound that has garnered attention in various fields, particularly in catalysis and materials science. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and research findings.

Chemical Structure and Synthesis

Dioctyl phosphono phosphate; propan-2-ol; titanium is characterized by its unique molecular structure, which incorporates titanium bonded to dioctyl phosphono phosphate and propan-2-ol. The synthesis typically involves the reaction of titanium alkoxides with dioctyl phosphonic acid in the presence of propan-2-ol as a solvent. This enhances the solubility and efficiency of the reaction.

Biological Activity Overview

The biological activity of this compound primarily revolves around its catalytic properties and interactions with metal ions. Research indicates that dioctyl phosphono phosphate; propan-2-ol; titanium can significantly enhance catalytic activity in reactions such as esterification and transesterification, making it valuable in industrial applications.

Key Research Findings

- Catalytic Properties : The compound exhibits improved catalytic performance when interacting with metal ions, which is crucial for various chemical reactions.

- Material Enhancement : Studies have shown that it enhances the mechanical properties of polymers without compromising their thermal stability, indicating its potential use as a coupling agent in material science.

- Biocompatibility : The implications of using such compounds in biomedicine are being explored, particularly regarding their compatibility with biological systems and potential applications in drug delivery systems .

Comparative Analysis

A comparative analysis highlights the uniqueness of dioctyl phosphono phosphate; propan-2-ol; titanium against other similar compounds:

| Compound Name | Main Components | Unique Features |

|---|---|---|

| Dioctyl phosphono phosphate | Dioctyl phosphonic acid | Lacks titanium; primarily used as a surfactant |

| Isopropyl tri(dioctylpyrophosphate)titanate | Isopropanol, dioctyl pyrophosphate | Contains pyrophosphate; used for different catalytic applications |

| Tetra Isopropyl Titanate | Titanium alkoxide | Primarily an alkoxide without phosphorus |

| Titanate Coupling Agent YL-102 | Dioctyl hydrogen phosphate | Focuses on coupling rather than stabilization |

Dioctyl phosphono phosphate; propan-2-ol; titanium stands out due to its dual functionality as both a coupling agent and stabilizer, making it versatile for various industrial applications.

Case Study 1: Catalytic Activity

In a study examining the catalytic efficiency of dioctyl phosphono phosphate; propan-2-ol; titanium in transesterification reactions, researchers found that the compound significantly increased reaction rates compared to traditional catalysts. The study concluded that this compound could serve as an effective alternative catalyst in biodiesel production processes.

Case Study 2: Polymer Compatibility

Another investigation focused on the compatibility of dioctyl phosphono phosphate; propan-2-ol; titanium with polyolefins. Results indicated that the incorporation of this compound improved tensile strength and elasticity while maintaining thermal stability, suggesting its utility in enhancing polymer performance.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing dioctyl phosphono phosphate, and how do they address structural ambiguity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve phosphonate ester linkages (e.g., P NMR for phosphorus environments ). Pair with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (P=O stretch at ~1250 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For titanium complexes, employ X-ray diffraction (XRD) to elucidate coordination geometry .

Q. How can researchers ensure reproducibility in synthesizing titanium-propan-2-ol complexes?

- Methodological Answer : Standardize reaction conditions (e.g., molar ratios, temperature) using inert atmospheres (argon/glovebox) to prevent oxidation. Monitor reaction progress via UV-Vis spectroscopy for ligand-to-metal charge transfer bands. Purify products via recrystallization in anhydrous propan-2-ol, and verify purity using elemental analysis .

Q. What databases and resources provide reliable physicochemical data for propan-2-ol in phosphonate mixtures?

- Methodological Answer : Use PubChem and ChemSpider for CAS-registered properties (e.g., boiling points, solubility). For titanium-phosphonate systems, consult crystallographic databases (Cambridge Structural Database) to compare bond lengths/angles with literature values .

Advanced Research Questions

Q. How can solvent polarity and temperature gradients influence the stability of titanium complexes with dioctyl phosphono phosphate?

- Methodological Answer : Design a factorial experiment to test solvents (e.g., toluene vs. DMF) and temperatures (25–80°C). Use dynamic light scattering (DLS) to monitor aggregation and thermogravimetric analysis (TGA) for thermal stability. Theoretical modeling (DFT) can predict solvent effects on ligand dissociation energies .

Q. What strategies resolve contradictions in reported catalytic efficiencies of titanium-phosphono phosphate catalysts?

- Methodological Answer : Conduct a meta-analysis of kinetic data, normalizing for reaction conditions (e.g., substrate concentration, catalyst loading). Replicate conflicting studies using controlled in situ IR to track intermediate formation. Explore ligand degradation pathways via LC-MS to identify byproducts affecting performance .

Q. How do steric and electronic effects of dioctyl phosphono phosphate ligands modulate titanium redox behavior in photocatalytic applications?

- Methodological Answer : Synthesize ligand analogues with varying alkyl chain lengths (steric) and electron-withdrawing groups (electronic). Use cyclic voltammetry to compare redox potentials and transient absorption spectroscopy to study charge recombination rates. Correlate findings with DFT-calculated HOMO/LUMO gaps .

Methodological Guidance for Data Interpretation

Q. What frameworks guide the integration of theoretical models with experimental data for titanium-phosphonate systems?

- Methodological Answer : Apply the "three-pillar" approach:

- Pillar 1 : Use crystallographic data to validate computational models (e.g., density functional theory for bond dynamics).

- Pillar 2 : Compare experimental kinetics (e.g., Eyring plots) with simulated activation energies.

- Pillar 3 : Align spectroscopic observations (e.g., EPR for paramagnetic Ti) with spin-state predictions .

Q. How should researchers design experiments to probe degradation mechanisms of propan-2-ol in phosphonate-containing matrices?

- Methodological Answer : Employ accelerated aging studies under controlled humidity/light. Analyze degradation products via GC-MS and H NMR. Use isotopic labeling (e.g., O in propan-2-ol) to trace oxidation pathways. Pair with computational models (QSPR) to predict long-term stability .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.